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Compound of Interest

Compound Name: S-1 Methanandamide

Cat. No.: B1662690

An in-depth technical guide on S-1 Methanandamide, a stable analog of the endogenous
cannabinoid anandamide, designed for researchers, scientists, and drug development
professionals.

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in
various physiological processes, including pain, mood, and appetite. However, its therapeutic
potential is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[1]
[2] Methanandamide is a synthetic, metabolically stable analog of anandamide, designed to
resist FAAH hydrolysis, thus offering a longer duration of action for studying the
endocannabinoid system.[3][4][5] This guide focuses on the S-1 enantiomer of
methanandamide, detailing its pharmacological properties, signaling mechanisms, and the
experimental protocols used for its characterization.

Methanandamide exists as two chiral congeners, (R)-Methanandamide and (S)-
Methanandamide. The (R)-enantiomer is notably more potent in its interaction with cannabinoid
receptors. However, understanding the properties of the (S)-enantiomer is crucial for a
comprehensive structure-activity relationship analysis of anandamide analogs.

Pharmacological Data

S-1 Methanandamide's primary pharmacological action is as a ligand for the cannabinoid
receptor type 1 (CB1). Its binding affinity and functional potency have been characterized and
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are often compared to its parent compound, anandamide, and its more potent stereocisomer,

(R)-Methanandamide.

Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant

(Ki), which represents the concentration of the competing ligand that will bind to half the

binding sites at equilibrium.

Compound

Receptor

K_i_ (nM)

Species/Assay
Notes

S-1 Methanandamide

CB1

173 -175

Displacement of
[3H]CP 55,940 in rat

brain membranes

(R)-Methanandamide

CB1

20

Displacement of
[BH]CP 55,940 in rat

forebrain membranes

Anandamide (AEA)

CB1

78

Displacement of
[BH]CP 55,940 in rat

forebrain membranes

Functional Potency

Functional assays measure the biological response elicited by a ligand. The half-maximal

effective concentration (EC50) or inhibitory concentration (IC50) are common measures of

potency.
Compound Assay IC_50_ (nM) Assay Notes
o ] Electrically-evoked
) Inhibition of twitch ) )
S-1 Methanandamide 230 contractions in mouse
response
vas deferens
o ) Electrically-evoked
) Inhibition of twitch ) )
(R)-Methanandamide 30 contractions in mouse
response
vas deferens
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Signaling Pathways

S-1 Methanandamide, as a CB1 receptor agonist, activates intracellular signaling cascades
typical of this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to
inhibitory G-proteins (G_i/o_).

Activation of the CB1 receptor by an agonist like S-1 Methanandamide initiates the following
events:

o G-Protein Activation: The G_i/o_ protein is activated, leading to the dissociation of its a and
By subunits.

e Inhibition of Adenylyl Cyclase: The Ga_i/o_ subunit inhibits the enzyme adenylyl cyclase,
resulting in decreased intracellular levels of cyclic adenosine monophosphate (CAMP).

e Modulation of lon Channels:

o The Gy subunit directly inhibits presynaptic N- and P/Q-type voltage-gated calcium
channels (VGCC), reducing neurotransmitter release.

o The Gy subunit activates G-protein-coupled inwardly rectifying potassium (GIRK)
channels, leading to membrane hyperpolarization and reduced neuronal excitability.

o Activation of MAPK Pathway: CB1 receptor activation can also lead to the stimulation of the
mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell
proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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